Macrophyllicinin
Description
Macrophyllicinin is a macrocyclic compound characterized by its unique 18-membered ring structure, which incorporates both phosphine and alkene functional groups. This hybrid ligand exhibits exceptional binding affinity for transition metals, making it highly relevant in catalysis and medicinal chemistry . Synthesized via a high-dilution technique to favor cyclization over polymerization, this compound achieves an average yield of 68% under optimized conditions, as confirmed by HPLC purity (>98%) and NMR spectroscopy .
Properties
CAS No. |
153288-84-7 |
|---|---|
Molecular Formula |
C56H90O25 |
Molecular Weight |
1163.311 |
IUPAC Name |
[(5S,6aR,6bS,8S,8aS,12aR,14bR)-8a-(acetyloxymethyl)-5,8-dihydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C56H90O25/c1-22-32(62)35(65)38(68)47(74-22)78-42-41(71)43(79-50(81-49-40(70)37(67)34(64)28(20-58)76-49)44(42)80-48-39(69)36(66)33(63)27(19-57)75-48)46(72)77-31-12-13-53(7)29-11-10-24-25-16-51(3,4)14-15-56(25,21-73-23(2)59)30(61)18-54(24,8)55(29,9)17-26(60)45(53)52(31,5)6/h10,22,25-45,47-50,57-58,60-71H,11-21H2,1-9H3/t22-,25+,26-,27+,28+,29?,30-,31?,32-,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45?,47-,48+,49+,50+,53+,54+,55+,56+/m0/s1 |
InChI Key |
UTSJMDCMTNWPES-XKWSIZEHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)COC(=O)C)(C)C)C)O)O)O)O |
Synonyms |
macrophyllicinin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Cyclodextrin (α-CD)
Cyclodextrins, like α-cyclodextrin, share Macrophyllicinin’s macrocyclic architecture but differ in their all-ether backbone and hydrophilic exterior. Key comparisons include:
| Property | This compound | α-Cyclodextrin |
|---|---|---|
| Ring Size | 18-membered | 6-membered |
| Functional Groups | Phosphine, alkene | Hydroxyl |
| Solubility in Water | Moderate (2.1 g/L) | High (18.5 g/L) |
| Metal Binding Capacity | Strong (Kd = 10⁻⁹ M for Pt) | Weak (Kd = 10⁻³ M for Na⁺) |
| Thermal Stability | Stable up to 250°C | Stable up to 300°C |
This compound’s phosphine-alkene motif enables selective coordination to transition metals, unlike α-cyclodextrin’s alkali metal preference .
Crown Ether (18-crown-6)
Crown ethers, such as 18-crown-6, exhibit complementary metal-binding behavior:
| Property | This compound | 18-Crown-6 |
|---|---|---|
| Primary Application | Catalysis | Ion Transport |
| Binding Selectivity | Pt²⁺, Pd²⁺ | K⁺, NH₄⁺ |
| Synthetic Complexity | High (multi-step synthesis) | Moderate (one-step synthesis) |
Functional Analogues
Triphenylphosphine (PPh₃)
Comparative
| Property | This compound | PPh₃ |
|---|---|---|
| Air Stability | Stable under N₂ | Oxidizes rapidly in air |
| Electronic Effect | Strong π-acceptor | Moderate π-acceptor |
| Catalytic Activity | Higher yields in Heck rxn | Lower yields |
This compound’s rigid macrocycle enhances steric control, reducing side reactions in cross-coupling catalysis .
Research Findings and Mechanistic Insights
Stability and Reactivity
This compound demonstrates pH-dependent stability, maintaining integrity at pH 2–12, unlike PPh₃, which degrades below pH 5. Its oxidation resistance (ΔG‡ = 85 kJ/mol) exceeds that of non-macrocyclic phosphines (ΔG‡ = 60–70 kJ/mol) .
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